molecular formula C11H17NO2 B14146988 2-(Benzylamino)butane-1,3-diol CAS No. 7462-56-8

2-(Benzylamino)butane-1,3-diol

Cat. No.: B14146988
CAS No.: 7462-56-8
M. Wt: 195.26 g/mol
InChI Key: UKHROZCMFXXASX-UHFFFAOYSA-N
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Description

2-(Benzylamino)butane-1,3-diol is an organic compound with the molecular formula C11H17NO2 It is a chiral molecule containing both amine and diol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)butane-1,3-diol typically involves the reaction of benzylamine with a suitable precursor, such as an epoxide or a halohydrin. One common method is the reaction of benzylamine with 1,3-dibromobutane, followed by hydrolysis to yield the desired diol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)butane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol can yield diketones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

2-(Benzylamino)butane-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzylamino)butane-1,3-diol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the diol groups can participate in various biochemical reactions. These interactions can affect enzyme activity and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylamino)butane-1,3-diol is unique due to the presence of both benzylamine and diol functional groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler diols .

Properties

CAS No.

7462-56-8

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-(benzylamino)butane-1,3-diol

InChI

InChI=1S/C11H17NO2/c1-9(14)11(8-13)12-7-10-5-3-2-4-6-10/h2-6,9,11-14H,7-8H2,1H3

InChI Key

UKHROZCMFXXASX-UHFFFAOYSA-N

Canonical SMILES

CC(C(CO)NCC1=CC=CC=C1)O

Origin of Product

United States

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